Cas no 1565942-99-5 (4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine)

4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
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- 4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine
- 2-Thiazolamine, 4-(3-bromo-2-methylphenyl)-
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- インチ: 1S/C10H9BrN2S/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13)
- InChIKey: GMNMDPGHTFSWMD-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C2=CC=CC(Br)=C2C)N=C1N
じっけんとくせい
- 密度みつど: 1.563±0.06 g/cm3(Predicted)
- ふってん: 385.8±27.0 °C(Predicted)
- 酸性度係数(pKa): 4.15±0.10(Predicted)
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1913723-0.25g |
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine |
1565942-99-5 | 0.25g |
$774.0 | 2023-09-17 | ||
Enamine | EN300-1913723-1.0g |
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine |
1565942-99-5 | 1g |
$1256.0 | 2023-06-04 | ||
Enamine | EN300-1913723-10.0g |
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine |
1565942-99-5 | 10g |
$5405.0 | 2023-06-04 | ||
Enamine | EN300-1913723-2.5g |
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine |
1565942-99-5 | 2.5g |
$1650.0 | 2023-09-17 | ||
Enamine | EN300-1913723-0.05g |
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine |
1565942-99-5 | 0.05g |
$707.0 | 2023-09-17 | ||
Enamine | EN300-1913723-0.1g |
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine |
1565942-99-5 | 0.1g |
$741.0 | 2023-09-17 | ||
Enamine | EN300-1913723-0.5g |
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine |
1565942-99-5 | 0.5g |
$809.0 | 2023-09-17 | ||
Enamine | EN300-1913723-5g |
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine |
1565942-99-5 | 5g |
$2443.0 | 2023-09-17 | ||
Enamine | EN300-1913723-10g |
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine |
1565942-99-5 | 10g |
$3622.0 | 2023-09-17 | ||
Enamine | EN300-1913723-5.0g |
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine |
1565942-99-5 | 5g |
$3645.0 | 2023-06-04 |
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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9. Book reviews
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amineに関する追加情報
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine (CAS No. 1565942-99-5)
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine, also known by its CAS registry number 1565942-99-5, is a versatile organic compound with significant applications in various fields of chemistry. This compound belongs to the class of thiazoles, which are heterocyclic aromatic compounds containing sulfur and nitrogen atoms. The structure of 4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine consists of a thiazole ring substituted with a brominated aromatic group, making it a valuable molecule in both academic research and industrial applications.
The synthesis of 4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine typically involves multi-step reactions, often starting from readily available aromatic precursors. The substitution patterns on the aromatic ring and the thiazole moiety play a crucial role in determining the compound's chemical reactivity and biological activity. Recent studies have highlighted the potential of this compound as a building block in medicinal chemistry, particularly in the development of bioactive molecules targeting various therapeutic areas.
In terms of physical properties, 4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands due to the conjugated system within the thiazole ring and the substituted aromatic group. These properties make it suitable for applications in optical materials and sensors.
The chemical stability of CAS No. 1565942-99-5 has been extensively studied under various conditions. It demonstrates good thermal stability up to 200°C and is resistant to hydrolysis under neutral conditions. However, exposure to strong oxidizing agents or acidic conditions may lead to decomposition. These characteristics are essential for its use in high-throughput screening assays and other laboratory-scale reactions.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of 4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine with high accuracy. Quantum mechanical calculations reveal that the molecule has a low energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which suggests potential applications in organic electronics and photovoltaic devices.
In the field of pharmacology, CAS No. 1565942-99-5 has shown promising activity as an inhibitor of certain enzyme targets associated with neurodegenerative diseases. Preclinical studies indicate that it exhibits moderate potency against beta-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. Further optimization of this compound could lead to the development of novel therapeutic agents with improved efficacy and reduced side effects.
The environmental impact of 4-(3-bromo-2-methylphenyl)-1,3-thiazol-amine has also been a topic of recent research interest. Studies on its biodegradation pathways suggest that it undergoes microbial transformation under aerobic conditions, with complete mineralization occurring within 60 days. This information is critical for assessing its eco-toxicological profile and ensuring sustainable practices in its production and disposal.
In conclusion, CAS No. 1565942_99_5, or 4-(3-bromo_2_methylphenyl)_1_3_thiazol_amine, is a multifaceted compound with diverse applications across chemistry disciplines. Its unique structural features, combined with recent advances in synthetic methodologies and computational modeling, position it as a key player in both academic research and industrial innovation.
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